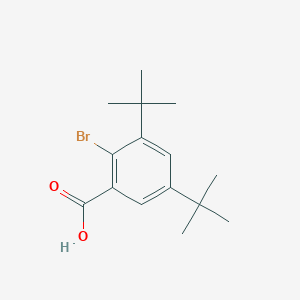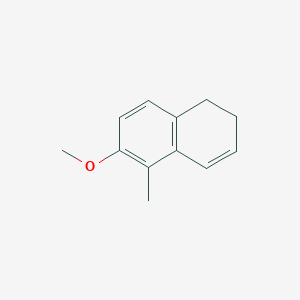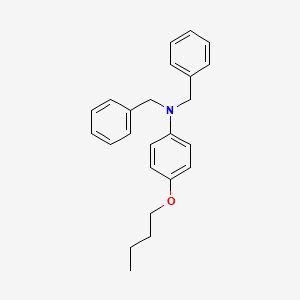
N,N-Dibenzyl-4-butoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-4-butoxyaniline: is an organic compound that belongs to the class of anilines It consists of an aniline core with two benzyl groups and a butoxy group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method to synthesize N,N-Dibenzyl-4-butoxyaniline involves the nucleophilic substitution of aniline with benzyl bromide in the presence of a base such as sodium hydroxide.
Palladium-Catalyzed Amination: Another method involves the palladium-catalyzed amination of aniline with benzyl halides.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes as mentioned above. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N,N-Dibenzyl-4-butoxyaniline can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Substitution: It can participate in substitution reactions, particularly at the benzylic position, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dibenzyl-4-butoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, it is used as a probe to study enzyme-substrate interactions and as a building block for the synthesis of bioactive molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-4-butoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparación Con Compuestos Similares
N,N-Dibenzylaniline: Similar structure but lacks the butoxy group.
N,N-Dibenzyl-4-methoxyaniline: Similar structure with a methoxy group instead of a butoxy group.
Uniqueness: N,N-Dibenzyl-4-butoxyaniline is unique due to the presence of the butoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Propiedades
Número CAS |
63232-60-0 |
|---|---|
Fórmula molecular |
C24H27NO |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-4-butoxyaniline |
InChI |
InChI=1S/C24H27NO/c1-2-3-18-26-24-16-14-23(15-17-24)25(19-21-10-6-4-7-11-21)20-22-12-8-5-9-13-22/h4-17H,2-3,18-20H2,1H3 |
Clave InChI |
ILGQEYAMXGJZTP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


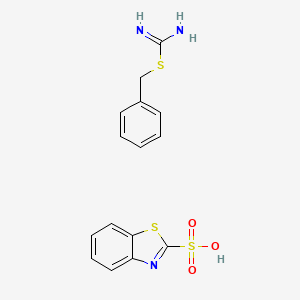
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
-](/img/structure/B14514910.png)
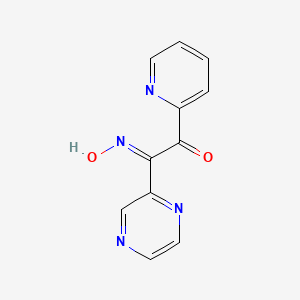
![3-[3-([1,1'-Biphenyl]-4-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14514914.png)
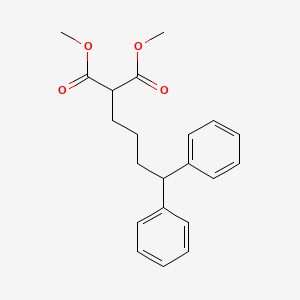
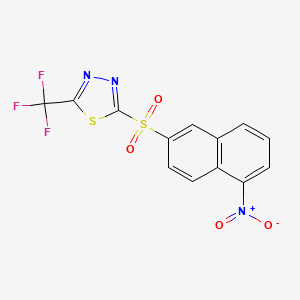
![2-[(Methanesulfinyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B14514935.png)
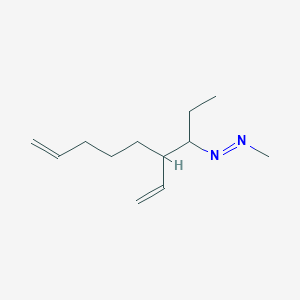
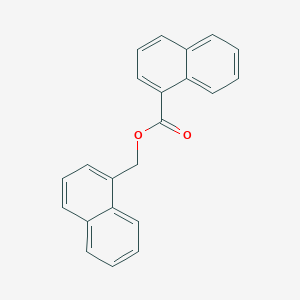
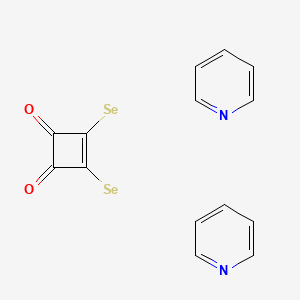
![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
